molecular formula C19H21N3O4S2 B2504944 N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252919-01-9

N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2504944
CAS RN: 1252919-01-9
M. Wt: 419.51
InChI Key: DZBQHWBAKKCSFR-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anticoccidial Activity

Compounds with structural similarities to N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been evaluated for their antibacterial and antifungal properties. For example, a study on sulfadimethoxine, a related compound, demonstrated its effectiveness as an antibacterial and anticoccidial agent in poultry, showcasing its potential in veterinary medicine (Mitrović, Fusiek, & Schildknecht, 1971).

Enzyme Inhibition for Cancer Therapy

Another area of research focuses on the inhibition of key enzymes involved in cancer cell proliferation. A notable study synthesized derivatives of the compound as potential inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis in cancer cells, indicating promising applications in anticancer drug development (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

The crystal structures of related compounds have been analyzed to understand their molecular conformations and interactions. Such studies are essential for drug design, allowing researchers to predict how these molecules might interact with biological targets. For instance, crystal structure analyses of similar acetamide derivatives provided insights into their potential binding mechanisms and interactions (Subasri et al., 2017; Subasri et al., 2016).

Antimicrobial Activity

Research has also been directed towards the synthesis of novel compounds with potential antimicrobial activity. A study exploring the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated their antibacterial and antifungal activities, highlighting the compound's versatility in developing new antimicrobials (Hossan et al., 2012).

Antioxidant and Anti-Inflammatory Applications

Compounds structurally related to N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been investigated for their antioxidant and anti-inflammatory properties. A study involving coordination complexes constructed from pyrazole-acetamide derivatives highlighted their significant antioxidant activity, suggesting potential applications in managing oxidative stress-related conditions (Chkirate et al., 2019).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-22-18(24)17-13(8-9-27-17)21-19(22)28-11-15(23)20-10-12-6-5-7-14(25-2)16(12)26-3/h5-9H,4,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBQHWBAKKCSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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